2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
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Overview
Description
2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a complex organic compound with a molecular formula of C17H15N3O2. This compound is notable for its unique structure, which includes a pyrimidine ring and an indene-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with an appropriate indene-dione precursor. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction can produce various reduced forms .
Scientific Research Applications
2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide
- 1-(4,6-dimethylpyrimidin-2-yl)-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazol-5-ol
Uniqueness
2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is unique due to its specific combination of a pyrimidine ring and an indene-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[(E)-N-(4,6-dimethylpyrimidin-2-yl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
InChI |
InChI=1S/C17H15N3O2/c1-9-8-10(2)19-17(18-9)20-11(3)14-15(21)12-6-4-5-7-13(12)16(14)22/h4-8,21H,1-3H3/b20-11+ |
InChI Key |
CBRPHVROJVIVRX-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\C)/C2=C(C3=CC=CC=C3C2=O)O)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O)C |
Origin of Product |
United States |
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